An In-depth Technical Guide to the Chemical Properties of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one
An In-depth Technical Guide to the Chemical Properties of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one
Abstract: This technical guide provides a comprehensive overview of the chemical properties of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one, a member of the versatile quinazolinone class of heterocyclic compounds. Quinazolinones are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2][3] This document details the synthetic routes, physicochemical characteristics, spectroscopic profile, and potential reactivity of the title compound. Experimental protocols for its synthesis and characterization are provided, drawing upon established methodologies for this class of molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction to the Quinazolinone Scaffold
The quinazolin-4(3H)-one ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and naturally occurring bioactive compounds.[1][2][3] The fusion of a pyrimidine ring with a benzene ring confers a unique electronic and structural profile, allowing for diverse biological activities, including but not limited to anticonvulsant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The substitution at the N-3 and C-2 positions of the quinazolinone core is a common strategy to modulate the pharmacological and physicochemical properties of these molecules. The title compound, 3-(2-Fluorophenyl)-2-methylquinazolin-4-one, incorporates a 2-fluorophenyl group at the N-3 position and a methyl group at the C-2 position, modifications that are anticipated to influence its biological activity and chemical behavior.
Synthesis and Purification
The synthesis of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one can be achieved through several established methods for the preparation of 2,3-disubstituted quinazolin-4-ones. A common and efficient approach involves a two-step sequence starting from anthranilic acid.
Synthetic Pathway
A widely employed synthetic route is the condensation of N-acetylanthranilic acid (prepared from anthranilic acid and acetic anhydride) with 2-fluoroaniline. An alternative and often higher-yielding method proceeds via a 2-methyl-4H-3,1-benzoxazin-4-one intermediate.
Diagram of the Synthetic Workflow
Caption: General synthetic workflow for 3-(2-Fluorophenyl)-2-methylquinazolin-4-one.
Experimental Protocol: Synthesis via 2-Methyl-4H-3,1-benzoxazin-4-one
This protocol is adapted from established procedures for the synthesis of 2,3-disubstituted quinazolin-4-ones.
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one
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In a round-bottom flask equipped with a reflux condenser, add anthranilic acid (1 equivalent).
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Slowly add acetic anhydride (2-3 equivalents) to the flask.
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Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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After completion, allow the reaction mixture to cool to room temperature.
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The product, 2-methyl-4H-3,1-benzoxazin-4-one, will often precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold petroleum ether or hexane to remove excess acetic anhydride.
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The crude product can be used in the next step without further purification, or it can be recrystallized from a suitable solvent like toluene.
Step 2: Synthesis of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one
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To a round-bottom flask, add 2-methyl-4H-3,1-benzoxazin-4-one (1 equivalent) and 2-fluoroaniline (1-1.2 equivalents).
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Add a suitable solvent such as glacial acetic acid or ethanol.
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Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
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Upon completion, cool the reaction mixture to room temperature.
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If the product precipitates, collect it by vacuum filtration. If not, pour the reaction mixture into ice-cold water to induce precipitation.
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Wash the crude product with cold water and then a small amount of cold ethanol.
Purification Protocol
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Recrystallization: The crude 3-(2-Fluorophenyl)-2-methylquinazolin-4-one can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
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Column Chromatography: For higher purity, column chromatography on silica gel is recommended. A solvent gradient of ethyl acetate in hexane (e.g., 10-30% ethyl acetate) is typically effective for eluting the desired product.
Physicochemical and Spectroscopic Properties
Physicochemical Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₁₅H₁₁FN₂O |
| Molecular Weight | 254.26 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Expected in the range of 150-180 °C |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; insoluble in water. |
Spectroscopic Data (Predicted)
The following spectroscopic data is predicted based on the analysis of similar compounds found in the literature.
Diagram of Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic characterization of the title compound.
3.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
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Solvent: DMSO-d₆ or CDCl₃
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Expected Chemical Shifts (δ, ppm):
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~2.2-2.5 (s, 3H): A singlet corresponding to the methyl protons at the C-2 position.
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~7.2-8.2 (m, 8H): A complex multiplet region for the eight aromatic protons of the quinazolinone ring and the 2-fluorophenyl ring. The protons on the quinazolinone ring typically appear in the range of 7.5-8.2 ppm, while the protons on the 2-fluorophenyl ring will be in the range of 7.2-7.6 ppm, with characteristic splitting patterns due to fluorine coupling.
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3.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
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Solvent: DMSO-d₆ or CDCl₃
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Expected Chemical Shifts (δ, ppm):
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~20-25: Methyl carbon at C-2.
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~115-165: Aromatic and heterocyclic carbons. The carbon bearing the fluorine atom will show a large one-bond C-F coupling constant. The carbonyl carbon (C-4) is expected to be in the downfield region, around 160-165 ppm. The C-2 carbon will appear around 150-155 ppm.
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3.2.3. Infrared (IR) Spectroscopy
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Sample Preparation: KBr pellet or ATR
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Expected Characteristic Absorption Bands (cm⁻¹):
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~1680-1700: Strong absorption due to the C=O (amide) stretching of the quinazolinone ring.
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~1600-1620: C=N stretching vibration.
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~1470-1580: C=C aromatic ring stretching vibrations.
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~1200-1250: C-F stretching vibration.
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~750-800: C-H out-of-plane bending for the aromatic rings.
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3.2.4. Mass Spectrometry (MS)
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Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI)
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Expected Molecular Ion Peak (M⁺): m/z = 254.
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Expected Fragmentation Pattern: Common fragmentation pathways for quinazolinones involve the loss of CO, and fragmentation of the substituent groups. The presence of the 2-fluorophenyl group will likely lead to characteristic fragments.
Chemical Reactivity
The chemical reactivity of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one is governed by the functional groups present in its structure.
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Quinazolinone Ring: The quinazolinone ring is generally stable. However, under harsh acidic or basic conditions, the amide bond can be hydrolyzed.
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Methyl Group at C-2: The methyl group can potentially undergo condensation reactions with aldehydes in the presence of a suitable base.
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Aromatic Rings: The benzene ring of the quinazolinone and the 2-fluorophenyl ring can undergo electrophilic aromatic substitution reactions. The directing effects of the existing substituents will determine the position of substitution.
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Fluorine Atom: The fluorine atom is generally unreactive under standard conditions but can influence the electronic properties of the phenyl ring.
Potential Applications and Biological Activity
While specific biological data for 3-(2-Fluorophenyl)-2-methylquinazolin-4-one is not extensively reported, the broader class of 2,3-disubstituted quinazolinones has shown a wide array of pharmacological activities. Many derivatives are known to possess significant anticonvulsant properties.[1][2][4] The presence of a halogenated phenyl ring at the N-3 position is a common feature in many centrally active quinazolinone derivatives. Therefore, it is plausible that 3-(2-Fluorophenyl)-2-methylquinazolin-4-one may exhibit central nervous system activity, warranting further investigation. Other potential activities associated with the quinazolinone scaffold include anti-inflammatory, antibacterial, and anticancer effects.[1][2][3]
Conclusion
3-(2-Fluorophenyl)-2-methylquinazolin-4-one is a quinazolinone derivative with potential for further investigation in the field of medicinal chemistry. Its synthesis can be readily achieved through established protocols, and its chemical properties can be reliably characterized using standard spectroscopic techniques. This technical guide provides a foundational understanding of this compound, offering valuable insights for researchers and scientists working on the development of novel therapeutic agents based on the quinazolinone scaffold. Further studies are encouraged to elucidate its specific biological activity profile and to explore its potential as a lead compound in drug discovery programs.
References
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Alagarsamy, V., et al. (2013). Synthesis of 2, 3-disubstituted-Quinazolin-4-(3H)-ones. PubMed. [Link]
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Patil, D. A., et al. (2010). Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. Research Journal of Pharmaceutical Technology. [Link]
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Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Organic Chemistry Portal. [Link]
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